N'-Acetyl-5-bromopicolinohydrazide
Description
N'-Acetyl-5-bromopicolinohydrazide is a brominated heterocyclic hydrazide derivative with a pyridine core. This compound is structurally characterized by a 5-bromo substitution on the pyridine ring and an acetylated hydrazide functional group.
Properties
IUPAC Name |
N'-acetyl-5-bromopyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O2/c1-5(13)11-12-8(14)7-3-2-6(9)4-10-7/h2-4H,1H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKCYLCAHIRBCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Acetyl-5-bromopicolinohydrazide typically involves the acetylation of 5-bromopicolinohydrazide. One common method includes the reaction of 5-bromopicolinohydrazide with acetic anhydride in the presence of a suitable solvent such as methylene chloride. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This often involves the use of readily available and cost-effective starting materials, as well as the implementation of efficient purification techniques to isolate the final product. The process may also be scaled up using continuous flow reactors to achieve consistent and high-quality output .
Chemical Reactions Analysis
Types of Reactions
N’-Acetyl-5-bromopicolinohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to yield different hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted picolinohydrazides .
Scientific Research Applications
N’-Acetyl-5-bromopicolinohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes .
Mechanism of Action
The mechanism by which N’-Acetyl-5-bromopicolinohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Its bromine atom and acetyl group play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence references N'-(5-Bromopyrimidin-2-yl)acetohydrazide (CAS 1785761-68-3), a structurally distinct compound with a pyrimidine core instead of pyridine (Figure 1). Below is a comparative analysis based on structural and functional attributes:
Table 1: Key Differences Between N'-Acetyl-5-bromopicolinohydrazide and N'-(5-Bromopyrimidin-2-yl)acetohydrazide
Key Observations:
Structural Differences: The pyridine vs. Pyrimidines often exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, which may influence biological activity .
Synthetic Utility: N'-(5-Bromopyrimidin-2-yl)acetohydrazide is listed as a pharmaceutical intermediate, suggesting its role in synthesizing brominated heterocycles for drug development. No analogous data exist for the pyridine-based compound.
Bromine Effects : Bromine at the 5-position in both compounds may enhance stability or modulate reactivity in cross-coupling reactions, but pyrimidine derivatives are more commonly used in nucleoside analog synthesis .
Research Findings and Limitations
In contrast, N'-(5-Bromopyrimidin-2-yl)acetohydrazide is commercially available as a fine chemical intermediate, implying established synthetic protocols and quality control measures .
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